molecular formula C7H14 B101136 3-Methyl-2-hexene CAS No. 17618-77-8

3-Methyl-2-hexene

Cat. No. B101136
CAS RN: 17618-77-8
M. Wt: 98.19 g/mol
InChI Key: JZMUUSXQSKCZNO-FNORWQNLSA-N
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Description

3-Methyl-2-hexene is an organic compound with the molecular formula C7H14 . It contains a total of 21 atoms, including 14 Hydrogen atoms and 7 Carbon atoms .


Synthesis Analysis

The synthesis of 3-Methyl-2-hexene can be achieved through multiple step pathways. For instance, one approach could be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method involves the use of ethyl bromide and 2-pentanone .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 20 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-hexene include its molecular weight of 98.1861 . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

1. Dimerization and Isomerization in Chemical Reactions

Research on 3-Methyl-2-hexene has shown its involvement in dimerization and isomerization processes. For instance, the dimerization of propylene over a nickel oxide-silica-alumina catalyst leads to the production of several hexene isomers, including 3-Methyl-2-hexene (Imai, Hasegawa, & Uchida, 1968). Similarly, the catalytic isomerization of 1-hexene on H-ZSM-5 zeolite has shown that 3-Methyl-2-hexene can be a product of such reactions, highlighting the influence of catalyst pore structure (Abbot, Corma, & Wojciechowski, 1985).

2. Potential in Fuel Synthesis

The compound has been explored in the context of renewable fuel synthesis. Research demonstrates the possibility of using isomers like 3-Methyl-2-hexene in the synthesis of jet and diesel fuels. For example, the dimerization of 2-ethyl-1-hexene to a mixture of hydrocarbons, including 3-Methyl-2-hexene isomers, suggests potential applications in creating renewable fuels (Harvey & Quintana, 2010).

3. Role in Polymerization and Chemical Structures

Studies on polymerization show that 3-Methyl-2-hexene and its isomers can be involved in the formation of various polymers. For instance, the polymerization of different α-olefins, including 5-methyl-1-hexene, demonstrates the creation of highly crystalline polymers, suggesting the potential role of 3-Methyl-2-hexene in similar processes (Natta et al., 1967).

4. Applications in Catalysis and Oxidation Processes

The compound's involvement in various catalytic and oxidation processes has been documented. Studies on the catalytic activity of silica gel in isomerizing 1-hexene, which produces various hexene isomers including 3-Methyl-2-hexene, shed light on its potential applications in catalysis (West, 1973). Additionally, the oxidation of 1-hexene in various solvents and the selective production of 2-hexanone indicate the potential utility of 3-Methyl-2-hexene in oxidation reactions (Hou et al., 2002).

Safety And Hazards

Safety measures for handling 3-Methyl-2-hexene include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It’s also important to note that vapors may form explosive mixtures with air .

properties

IUPAC Name

(E)-3-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUUSXQSKCZNO-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025650
Record name (E)-3-Methyl-2-hexene
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-hexene

CAS RN

20710-38-7, 17618-77-8
Record name (2E)-3-Methyl-2-hexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-hexene
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Record name (E)-3-Methyl-2-hexene
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Record name (E)-3-Methyl-2-hexene
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Record name (E)-3-Methyl-2-hexene
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Record name 3-Methyl-2-hexene (cis- and trans- mixture)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
SP Wrigley, BS Rabinovitch - Chemical Physics Letters, 1983 - Elsevier
Vibrational energy relaxation has been measured at H 2 bath gas pressures from 1 to 65000 Torr at 298 K in the competitive channel decomposition of 3-methyl-3-hexyl radicals …
Number of citations: 24 www.sciencedirect.com
G Hata - Journal of the American Chemical Society, 1964 - ACS Publications
Ri, R2, R2= H or CHs action affords either of the possible geometricalisomers of the 1, 4-dienes selectively. In a typical example, 25 ml. of toluene, 0.003 mole of iron (III) acetylacetonate…
Number of citations: 73 pubs.acs.org
FJ Soday, CE Boord - Journal of the American Chemical Society, 1933 - ACS Publications
The third paper of this series, ld described the use of the 0-bromo ether synthesis of olefins in a systematic survey of the hexenes. Eleven of the thirteen possible hexenes had been …
Number of citations: 55 pubs.acs.org
WB Wandel - 1955 - uh-ir.tdl.org
… of 3-ethyl-2-pentene and 3-methyl-2-hexene. For 3-ethyl-2-pentene, the boiling pMnt is 96® and the refractive index is n|^ 1.4139$ for 3-methyl2-hexene, the boiling point io 97.4® and …
Number of citations: 0 uh-ir.tdl.org
R Hirschmann, RG Strachan… - Journal of the …, 1964 - ACS Publications
Ri, R2, R2= H or CHs action affords either of the possible geometricalisomers of the 1, 4-dienes selectively. In a typical example, 25 ml. of toluene, 0.003 mole of iron (III) acetylacetonate…
Number of citations: 28 pubs.acs.org
M Ambrosewicz-Walacik, M Walacik - Journal of KONES, 2016 - infona.pl
The aim of the study was to determine the possibility of the isolation of valuable chemical compounds from pyrolysis oil obtained from the pyrolyzed waste car tires. Produced pyrolysis …
Number of citations: 1 www.infona.pl
H Widmer - Journal of Chromatographic Science, 1967 - academic.oup.com
Retention indices, their temperature coefficients, and the differences among the indices for three different columns have been tabulated for aliphatic, olefinic, and aromatic systems. …
Number of citations: 15 academic.oup.com
EA Smolenskii, AN Ryzhov, MI Milina… - Doklady …, 2011 - researchgate.net
First, we recalculated the available ONs of alkenes (Pexp)[2, 3, 12, 13] into TEs (nP, exp). Inasmuch as the P (n) dependence for n alkanes CnH2n+ 2 is close to a hyperbolic one [7](Fig. …
Number of citations: 7 www.researchgate.net
AC Gujar, VK Guda, EA Blaylock, Q Yan, H Toghiani… - old.nacatsoc.org
… employing 2-propanol as a reactant resulted in product distribution containing both aromatics including p-xylene and 1-ethyl-2-methyl benzene and olefins including 3-methyl-2-hexene …
Number of citations: 3 old.nacatsoc.org
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu

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